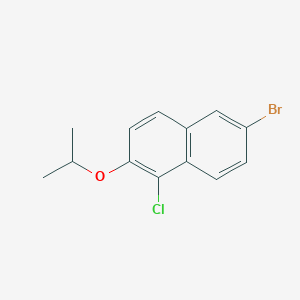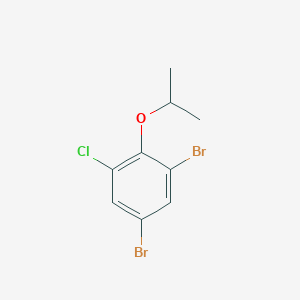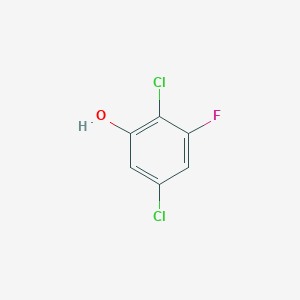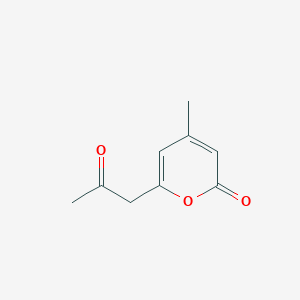
5-Chloro-2-fluoro-4-methoxyphenol
Overview
Description
5-Chloro-2-fluoro-4-methoxyphenol, also known as CFMP, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a derivative of phenol and has a molecular formula of C7H6ClFO2. CFMP is a white crystalline powder that is soluble in ethanol and other organic solvents.
Scientific Research Applications
5-Chloro-2-fluoro-4-methoxyphenol has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. One of the primary uses of this compound is as a tool for studying the function of enzymes that are involved in the synthesis and metabolism of neurotransmitters such as dopamine and norepinephrine. This compound has also been shown to inhibit the activity of certain enzymes that play a role in the development of cancer.
Mechanism of Action
5-Chloro-2-fluoro-4-methoxyphenol works by inhibiting the activity of enzymes that are involved in the synthesis and metabolism of neurotransmitters. Specifically, this compound inhibits the activity of tyrosine hydroxylase, which is an enzyme that is involved in the synthesis of dopamine and norepinephrine. By inhibiting this enzyme, this compound reduces the production of these neurotransmitters, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the levels of dopamine and norepinephrine in the brain, which can lead to changes in behavior and mood. This compound has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5-Chloro-2-fluoro-4-methoxyphenol is its specificity for the inhibition of tyrosine hydroxylase. This specificity allows researchers to study the function of this enzyme in isolation, without affecting other enzymes or neurotransmitters. However, this compound can be difficult to synthesize and may not be readily available in large quantities, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 5-Chloro-2-fluoro-4-methoxyphenol. One area of interest is the development of this compound analogs that have improved potency and selectivity for tyrosine hydroxylase inhibition. Another area of interest is the use of this compound as a tool for studying the role of dopamine and norepinephrine in various neurological and psychiatric disorders. Finally, this compound may have potential as a cancer treatment, although more research is needed to determine its safety and efficacy in vivo.
properties
IUPAC Name |
5-chloro-2-fluoro-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGPRLKVIRYDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[5-(3-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B3237794.png)




![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3237841.png)
